Molecular Weight Difference vs. Non‑Methylated 2,4‑Difluorophenylacetonitrile: Impact on Downstream API Physicochemical Properties
The presence of the 6‑methyl group on the target compound increases the molecular weight by 14.02 Da compared with 2,4‑difluorophenylacetonitrile (153.13 vs. 167.15 g·mol⁻¹) [1]. This mass increment, together with the additional carbon atom, is predicted to raise the computed XLogP3 by approximately 0.5–0.7 log units (from 1.8 for the non‑methylated analogue to an estimated ~2.3–2.5 for the target compound), based on the Hansch‑Leo additive fragment method for aromatic methyl substitution [1][2]. In medicinal chemistry programmes, this lipophilicity shift directly affects solubility, permeability, metabolic stability and off‑target binding of derived drug candidates [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 167.15 g·mol⁻¹; XLogP3 (estimated) = 2.3–2.5 |
| Comparator Or Baseline | 2,4‑Difluorophenylacetonitrile (CAS 656‑35‑9): MW = 153.13 g·mol⁻¹; XLogP3 = 1.8 (PubChem computed) [1] |
| Quantified Difference | ΔMW = +14.02 Da; ΔXLogP3 (estimated) ≈ +0.5 to +0.7 |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; target compound XLogP3 estimated by Hansch‑Leo additive fragment method |
Why This Matters
The higher molecular weight and lipophilicity of the target compound will be inherited by any downstream API or probe molecule, influencing its ADME profile; selecting the non‑methylated analogue instead would yield a systematically less lipophilic series, potentially altering lead optimisation trajectories.
- [1] PubChem. 2,4‑Difluorophenylacetonitrile – Compound Summary. CID 69565, CAS 656‑35‑9. Molecular Weight: 153.13 g/mol, XLogP3: 1.8. (Accessed 2026‑04‑25). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. (Class‑level reference for fragment‑based logP estimation). View Source
